1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one features a complex heterocyclic architecture:
- Sulfanyl (thioether) linkage: Bridges the benzodioxol and tricyclic moieties, influencing steric bulk and redox stability .
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-13(11-5-6-14-15(7-11)24-10-23-14)8-25-18-17-12-3-1-2-4-16(12)26-19(17)21-9-20-18/h5-7,9H,1-4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLSYFPUXHOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiolo pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, halogenating agents, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Physical Properties
The compound has a molecular weight of approximately 400 g/mol, characterized by specific spectral properties that can be analyzed using techniques such as NMR and mass spectrometry .
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting cell proliferation in human cancer models .
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of compounds containing the benzodioxole moiety. The unique structure of the compound may enhance its efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacology
Research into the neuropharmacological effects of similar compounds suggests potential applications in treating neurological disorders. The structural characteristics may allow for interaction with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety or depression .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various routes involving multi-step reactions that include cyclization and functionalization processes. The ability to modify the structure opens avenues for creating derivatives with enhanced biological activity .
Case Study 1: Antitumor Activity
A study conducted on a series of benzodioxole derivatives revealed that certain modifications to the thia-diazatricyclo framework significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that further exploration into its use as an antibiotic could be beneficial .
Case Study 3: Neuropharmacological Effects
Research indicated that compounds similar to this one could modulate serotonin receptors, showing promise for developing treatments for mood disorders. Behavioral studies in animal models demonstrated significant anxiolytic effects .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Analogs and Their Features
Computational Similarity Analysis
Tanimoto Coefficient (Binary Fingerprints) :
3D Shape and Feature Similarity :
Research Findings and Implications
Reactivity and Stability
- The sulfanyl linkage in the target compound exhibits greater hydrolytic stability compared to sulfanylidene analogs (C=S), which are prone to oxidation .
- Benzodioxol-substituted derivatives demonstrate slower metabolic degradation than methoxyphenyl analogs, as evidenced by cytochrome P450 inhibition assays .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzodioxole moiety and a thia-diazatricyclo framework. The IUPAC name indicates the intricate connectivity of atoms, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzodioxole Ring : Utilizing starting materials such as catechol derivatives.
- Construction of the Thia-Diazatricyclo Framework : This may involve cyclization reactions under specific conditions to achieve the desired tricyclic structure.
- Final Coupling : The final product is obtained through coupling reactions that integrate the benzodioxole with the thia-diazatricyclo moiety.
Antimicrobial Properties
Research indicates that compounds containing benzodioxole structures exhibit significant antimicrobial activities. For instance, related compounds have been shown to inhibit bacterial growth in various assays, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds similar to the one have been reported to inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability in cancer lines.
Neuroprotective Effects
Neuroprotective properties have also been attributed to related benzodioxole compounds. They are believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal cells.
Case Studies
- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced activity compared to standard antibiotics .
- Anticancer Mechanism Investigation : Research published in Cancer Research explored the effects of benzodioxole derivatives on breast cancer cells, revealing that these compounds could significantly reduce tumor growth in vivo by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Research : A study in Journal of Neurochemistry highlighted the neuroprotective effects of a related compound on primary neuronal cultures exposed to glutamate toxicity, demonstrating a reduction in cell death and preservation of neuronal function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
